molecular formula C9H6ClFN2O2S B2375665 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride CAS No. 1153042-23-9

1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride

Cat. No. B2375665
CAS RN: 1153042-23-9
M. Wt: 260.67
InChI Key: UBXUFMHCHGUINZ-UHFFFAOYSA-N
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Description

“1-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1153042-23-9 . It has a molecular weight of 260.68 .

Scientific Research Applications

Ring Cleavage and Chemical Synthesis

1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride has been studied for its potential in ring cleavage reactions and chemical synthesis. For instance, certain pyrazole-4-sulphonyl chlorides, similar in structure, have been found to undergo ring cleavage when treated with chlorine, leading to derivatives such as polychlorophenylazobutanone (Alabaster & Barry, 1976). Additionally, the synthesis of pyrazolinyl sulfones, involving reactions with different substituents, demonstrates the versatility of similar compounds in creating various antimicrobial agents (Bonacorso et al., 2006).

Catalyst in Chemical Reactions

Compounds like 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride have been used as catalysts in chemical reactions. For instance, an ionic liquid derived from a similar compound showed efficiency as a catalyst in the Knoevenagel–Michael reaction, underlining its potential in organic synthesis (Moosavi‐Zare et al., 2013).

Structural Characterization

Structural characterization of compounds containing 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride or its derivatives has been a significant area of research. For example, the synthesis of isostructural thiazoles with 4-fluorophenyl substituents offers insights into molecular conformations and intermolecular interactions (Kariuki et al., 2021).

Pharmaceutical Research

In pharmaceutical research, pyrazole-sulfonamide derivatives, which may include structures related to 1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride, have been synthesized and tested for antiproliferative activities against various cell lines, indicating potential in cancer research (Mert et al., 2014).

Crystallography and Molecular Interactions

Studies in crystallography have explored compounds with similar structures, focusing on their molecular conformation and intermolecular interactions. These studies provide valuable insights into the molecular behavior of such compounds (Shahani et al., 2010).

Antimicrobial Activity

There's ongoing research into the antimicrobial activity of Schiff bases derived from pyrazole compounds. These studies aim to understand the effectiveness of these compounds against various microorganisms, indicating their potential in developing new antimicrobial agents (Puthran et al., 2019).

properties

IUPAC Name

1-(4-fluorophenyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O2S/c10-16(14,15)9-5-12-13(6-9)8-3-1-7(11)2-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXUFMHCHGUINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-1H-pyrazole-4-sulphonyl chloride

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